Benzylmalonic acid
Overview
Description
Benzylmalonic acid is a compound that has been studied in various contexts, including its kinetics of decarboxylation and its role in the synthesis of other chemicals. The decarboxylation of benzylmalonic acid follows a first-order rate equation in several solvents, and the activation parameters for this reaction have been determined, indicating a linear relationship between the enthalpy and entropy of activation across different solvents . Additionally, benzylmalonic acid has been used in the synthesis of ergotamine intermediates, specifically the monoethyl ester chlorides of methyl benzyloxy malonic acid, with their absolute configuration determined through linkage with S-(+)-citramalic acid .
Synthesis Analysis
The synthesis of benzylmalonic acid can be achieved through various methods. One approach involves the electrocarboxylation of benzal chloride, which yields benzylmalonic acid among other products, with varying degrees of efficiency . Another method includes solid-liquid phase transfer catalysis, using benzyl chloride, diethyl malonate, and anhydrous K2CO3, which has been shown to be advantageous due to mild reaction conditions and the potential for industrial applications . Additionally, a chemical synthesis has been developed for specifically labeled 2-benzylmalonic acid, which is used as a precursor in biosynthetic studies .
Molecular Structure Analysis
The molecular structure of benzylmalonic acid has been elucidated through crystallographic studies. It crystallizes in the space group Pbca, and the conformation of its carboxylic groups is similar to that of malonic acid. The molecules are arranged in rows held together by hydrogen bonds, forming a two-dimensional network parallel to the plane .
Chemical Reactions Analysis
Benzylmalonic acid participates in various chemical reactions. It reacts with aqueous iodine through an enol mechanism to form iodobenzylmalonic acid, and in the presence of iodate, the reaction goes to completion. This reactivity has been utilized in a Briggs–Rauscher-type oscillating reaction, where benzylmalonic acid serves as a substrate, and the kinetics of this complex reaction have been studied in detail .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylmalonic acid are influenced by its molecular structure and reactivity. The thermal decomposition of benzylmalonic acid complexes with metals such as cobalt, nickel, and copper has been studied, revealing that these complexes decompose to give metal oxides, with the cobalt and nickel complexes losing water before the organic ligand . The solid-liquid phase transfer catalysis method used for its synthesis also highlights the stability of benzylmalonic acid under mild reaction conditions .
Scientific Research Applications
Crystal Structure Analysis
Benzylmalonic acid (BzMA) has been studied for its crystal structure properties. It crystallizes in a specific space group and exhibits a similar conformation to malonic acid. Its molecules are held together by hydrogen bonds, forming a two-dimensional network parallel to a specific plane (Lepore, Lepore, & Ganis, 1975).
Reaction with Iodine and Oscillating Reactions
BzMA reacts with iodine through an enol mechanism, forming stable iodobenzylmalonic acid. In the presence of iodate, this reaction completes, and BzMA can serve as a substrate for Briggs–Rauscher-type oscillating reactions (Cervellati, Furrow, & de Pompeis, 2002).
Phase Transfer Catalysis Synthesis
BzMA can be synthesized via solid-liquid phase transfer catalysis, offering advantages like mild reaction conditions and prospects for industrial applications. The synthesis process has been optimized for higher yields (Liu Yu, 2010).
Metal Complex Formation
BzMA forms compounds with metals like cobalt, nickel, and copper, in aqueous solutions. These complexes have specific structures and undergo thermal decomposition to yield metal oxides (Allan & Dalrymple, 1994).
Analytical Applications in Food and Beverages
BzMA has been used as an internal standard in the high-performance liquid chromatographic analysis of carboxylic acids in food and beverages. It aids in the quantitative analysis of these acids (Badoud & Pratz, 1986).
Activation of Carboxylic Acids
In the presence of electron-rich triarylbismuthanes, BzMA is selectively activated to couple with amines and alcohols to produce corresponding amides and esters. This process does not affect secondary, tertiary, and aromatic carboxylic acids (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).
Application in HIV Research
BzMA has been used in the preparation of water-soluble fullerene derivatives, which show potential in HIV research. These derivatives have shown promising anti-HIV action and low toxicity (Troshina et al., 2007).
Synthesis of Amino Acid Analogs
BzMA has been utilized in the synthesis of phenylalanine analogs, exploring the effect of the benzene ring and its substituents on the reaction, providing new insights into amino acid synthesis (Hayashi, 1959).
Safety And Hazards
properties
IUPAC Name |
2-benzylpropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEJSNFTJMYIEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210607 | |
Record name | 2-Benzylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylmalonic acid | |
CAS RN |
616-75-1 | |
Record name | Benzylmalonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylmalonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzylmalonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzylmalonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJY4TT4MH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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